molecular formula C11H14ClIN4 B14473454 2-[(E)-(2-Chlorophenyl)diazenyl]-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium iodide CAS No. 66061-03-8

2-[(E)-(2-Chlorophenyl)diazenyl]-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium iodide

Cat. No.: B14473454
CAS No.: 66061-03-8
M. Wt: 364.61 g/mol
InChI Key: PZUJRHPLFSFUEP-UHFFFAOYSA-N
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Description

2-[(E)-(2-Chlorophenyl)diazenyl]-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium iodide is a synthetic organic compound known for its unique chemical structure and properties. This compound features a diazenyl group (N=N) linked to a chlorophenyl ring and an imidazolium ion, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(E)-(2-Chlorophenyl)diazenyl]-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium iodide typically involves the diazotization of 2-chloroaniline followed by coupling with 1,3-dimethylimidazole. The reaction is carried out under acidic conditions, often using hydrochloric acid and sodium nitrite to generate the diazonium salt, which then reacts with the imidazole derivative to form the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the diazenyl group, leading to the formation of azo compounds.

    Reduction: Reduction of the diazenyl group can yield hydrazine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents like halogens and nitro groups can be introduced under acidic or basic conditions.

Major Products:

    Oxidation: Azo compounds.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

2-[(E)-(2-Chlorophenyl)diazenyl]-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium iodide has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(E)-(2-Chlorophenyl)diazenyl]-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium iodide involves its interaction with molecular targets such as enzymes and receptors. The diazenyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The imidazolium ion can interact with cellular membranes and affect ion transport and signaling pathways.

Comparison with Similar Compounds

Uniqueness: 2-[(E)-(2-Chlorophenyl)diazenyl]-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium iodide stands out due to its unique combination of a diazenyl group and an imidazolium ion, which imparts distinct chemical reactivity and biological activity

Properties

CAS No.

66061-03-8

Molecular Formula

C11H14ClIN4

Molecular Weight

364.61 g/mol

IUPAC Name

(2-chlorophenyl)-(1,3-dimethyl-1,2-dihydroimidazol-1-ium-2-yl)diazene;iodide

InChI

InChI=1S/C11H13ClN4.HI/c1-15-7-8-16(2)11(15)14-13-10-6-4-3-5-9(10)12;/h3-8,11H,1-2H3;1H

InChI Key

PZUJRHPLFSFUEP-UHFFFAOYSA-N

Canonical SMILES

C[NH+]1C=CN(C1N=NC2=CC=CC=C2Cl)C.[I-]

Origin of Product

United States

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